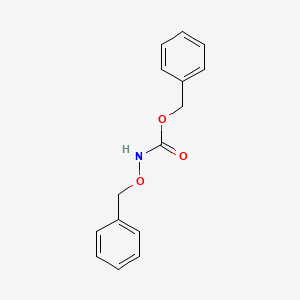

Benzyl (benzyloxy)carbamate

Descripción general

Descripción

Benzyl (benzyloxy)carbamate is an organic compound with the formula C_6H_5CH_2OC(O)NH_2. It is a white solid that is soluble in organic solvents and moderately soluble in water . This compound can be viewed as the ester of carbamic acid and benzyl alcohol. This compound is commonly used as a protecting group for amines in organic synthesis due to its stability under both acidic and basic conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzyl (benzyloxy)carbamate is typically synthesized by reacting benzyl chloroformate with ammonia . The reaction proceeds as follows:

PhCH2OCOCl+NH3→PhCH2OC(O)NH2+HCl

This reaction is usually carried out at room temperature in the presence of a mild base to neutralize the hydrochloric acid formed .

Industrial Production Methods: In industrial settings, this compound can be produced using a one-pot reaction involving carbonylimidazolide in water with a nucleophile . This method is efficient and does not require an inert atmosphere, making it suitable for large-scale production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position.

Reduction: The compound can be reduced to benzylamine using catalytic hydrogenation.

Substitution: It can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) is a typical method.

Substitution: Reagents such as sodium azide and chloroformates are used in substitution reactions.

Major Products:

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Inhibition of Enzymes

Benzyl (benzyloxy)carbamate derivatives have been synthesized and evaluated for their inhibitory effects on enzymes such as butyrylcholinesterase (BChE) and β-secretase (BACE1). For instance, a series of benzyl carbamates exhibited significant inhibition of BChE, with some derivatives showing up to 9-fold higher activity than the standard drug rivastigmine. The most potent compounds demonstrated IC50 values in the low micromolar range, indicating their potential as therapeutic agents for neurodegenerative diseases like Alzheimer's .

1.2 Anticholinesterase Activity

Recent studies have highlighted the anticholinesterase properties of this compound derivatives. The compounds were designed to enhance lipophilicity and bioavailability, which are crucial for effective drug delivery. The hydro-lipophilic properties of these compounds were characterized using reversed-phase high-performance liquid chromatography (RP-HPLC), demonstrating their potential as effective anticholinesterase agents .

Organic Synthesis Applications

2.1 Protecting Groups in Organic Synthesis

This compound serves as an effective protecting group for amines and amino acids during organic synthesis. Its stability towards various reaction conditions makes it a preferred choice for protecting functional groups while allowing for further chemical modifications . The carbamate motif's resonance stabilization contributes to its utility in synthesizing complex organic molecules.

2.2 Synthesis of Hydroxamic Acids

The compound is also utilized in synthesizing hydroxamic acids through intramolecular cyclization reactions. For example, this compound derivatives can be transformed into cyclic hydroxamic acids with high yields, which are valuable in medicinal chemistry for their ability to chelate metal ions .

Several studies have documented the applications of this compound:

- Study on BChE Inhibition : A study reported that specific derivatives showed remarkable BChE inhibition, with selectivity indices indicating potential therapeutic advantages over existing drugs .

- Synthesis Methodology : Research detailing the synthesis of N-benzyloxy carbamates highlighted efficient methods for producing these compounds with high yields, emphasizing their versatility in organic synthesis .

- Hydro-Lipophilic Characterization : Investigations into the hydro-lipophilic properties revealed correlations between structure and biological activity, aiding in the design of more effective derivatives .

Mecanismo De Acción

The mechanism of action of benzyl (benzyloxy)carbamate involves its role as a protecting group for amines. The benzyloxycarbonyl group suppresses the nucleophilic and basic properties of the amine, allowing for selective reactions to occur at other functional groups . The protecting group can be removed under mild conditions, such as catalytic hydrogenation, to regenerate the free amine .

Comparación Con Compuestos Similares

tert-Butyloxycarbonyl (Boc) Carbamate: Another common protecting group for amines, which can be removed with strong acid or heat.

Fluorenylmethoxycarbonyl (Fmoc) Carbamate: Used in peptide synthesis and can be removed with an amine base.

Uniqueness: Benzyl (benzyloxy)carbamate is unique due to its stability under both acidic and basic conditions, making it versatile for various synthetic applications . It can be selectively removed using catalytic hydrogenation, which is a mild and efficient method .

Actividad Biológica

Benzyl (benzyloxy)carbamate, with the chemical formula C₉H₁₁NO₂, is an organic compound that has garnered attention for its biological activity, primarily through its derivatives. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by empirical data and case studies.

Chemical Structure and Synthesis

This compound consists of a benzyl group linked to a carbamate functional group. The synthesis typically involves the reaction of benzyl chloroformate with ammonia or alternative methods using N-benzylhydroxylamine hydrochloride and ethyl chloroformate in pyridine, yielding good results for further functionalization.

Biological Activity Overview

The biological activity of this compound is largely attributed to its derivatives, which have been studied for various applications including:

- Chelation of Metal Ions : Derivatives of this compound have shown potential as chelators for hard metal ions such as iron(III), which is significant in therapeutic and diagnostic chemistry due to their ability to bind metal ions effectively.

- Antimycobacterial Properties : A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines derived from this compound were synthesized and evaluated against Mycobacterium tuberculosis, showing promising minimum inhibitory concentration (MIC) values ranging from 2.7 to 5.8 µM, indicating potential for tuberculosis treatment .

- Anticancer Activity : Some derivatives have exhibited anticancer properties in vitro, with molecular docking studies suggesting effective interactions with cellular targets .

The mechanisms underlying the biological activities of this compound derivatives include:

- Metal Ion Interaction : Research indicates that these compounds can interact with various nucleophiles and electrophiles, influencing metal ion stability and solubility in biological systems. This interaction is critical for understanding their therapeutic potential.

- Formation of Hydroxamic Acids : The ability to form hydroxamic acids from this compound derivatives is significant as these compounds are known ligands in many siderophores, which are essential for iron acquisition in bacteria .

Table 1: Summary of Biological Activities

Case Study: Antimycobacterial Evaluation

In a study evaluating 27 synthesized compounds against M. tuberculosis, halogenated derivatives demonstrated enhanced potency compared to non-halogenated counterparts. Compounds with halogens at the 4-position exhibited MIC values as low as 2.7 µM, highlighting the importance of structural modifications in enhancing biological activity .

Case Study: BACE1 Inhibition

Research on benzyl carbamates revealed that certain derivatives could inhibit BACE1 activity by approximately 27.5% at a concentration of 10 µM. This suggests potential applications in neurodegenerative diseases such as Alzheimer's disease .

Propiedades

IUPAC Name |

benzyl N-phenylmethoxycarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c17-15(18-11-13-7-3-1-4-8-13)16-19-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMQUYFJDPYHBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NOCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10540169 | |

| Record name | Benzyl (benzyloxy)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15255-86-4 | |

| Record name | Benzyl (benzyloxy)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.